2-Cyclopropyl-4-methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
“2-Cyclopropyl-4-methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also has a cyclopropyl group and a methyl group attached to the pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the attachment of the cyclopropyl and methyl groups, and the formation of the piperidine ring. The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperidine rings would give the molecule a cyclic structure, and the cyclopropyl and methyl groups would add additional complexity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrimidine ring, for example, might undergo reactions at the carbon or nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the pyrimidine and piperidine rings might affect the compound’s solubility in water or organic solvents .
Scientific Research Applications
Synthesis and Pharmacological Properties
The compound is part of a chemical series that includes derivatives with pharmacological profiles encompassing antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Specific compounds within this series have been highlighted for their potent antiemetic activity, emphasizing the potential of these molecules in clinical investigations for related applications (Mattioda et al., 1975).
Structural and Self-Assembly Characteristics
Research into related chemical structures has revealed a three-component reaction that leads to the formation of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles, with self-assembly and H-bonding characteristics confirmed by X-ray crystallography data. This suggests potential applications in materials science and nanostructure fabrication, where the self-assembly properties of such compounds could be exploited (Bararjanian et al., 2010).
Antibacterial and Antimycobacterial Activity
A notable application of cyclopropyl derivatives is in the development of antibacterial agents. For instance, fluoro-naphthyridine derivatives with cyclopropylamino substitutions have shown promising in vitro and in vivo antibacterial activities, indicating their potential as therapeutic agents against bacterial infections. The structure-activity relationship studies in this domain suggest that specific substituents on the cyclopropyl group can significantly enhance antibacterial efficacy (Bouzard et al., 1992).
In addition, spiro-piperidin-4-ones, which are structurally related to the compound , have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds have shown significant in vitro and in vivo efficacy, with certain derivatives being more potent than standard treatments like isoniazid and ciprofloxacin. This highlights the potential of cyclopropyl and piperidinyl derivatives in addressing antimycobacterial resistance (Kumar et al., 2008).
Analgesic and Antiparkinsonian Activities
The synthesis and pharmacological evaluation of related pyridine derivatives, starting from 2-chloro-6-ethoxy-4-acetylpyridine, have led to the discovery of compounds with notable analgesic and antiparkinsonian activities. These findings are significant for the development of new therapeutic agents in pain management and Parkinson's disease treatment, demonstrating the versatility of pyridine derivatives in medicinal chemistry (Amr et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-4-3-9-21-20(14)25-13-16-7-10-24(11-8-16)18-12-15(2)22-19(23-18)17-5-6-17/h3-4,9,12,16-17H,5-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFGFJVKNSHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC(=C3)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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